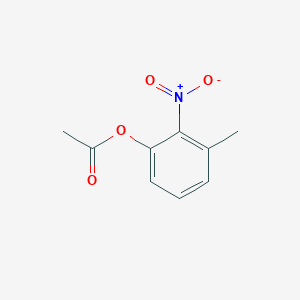

3-Methyl-2-nitrophenyl acetate

CAS No.: 5345-39-1

Cat. No.: VC19723862

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5345-39-1 |

|---|---|

| Molecular Formula | C9H9NO4 |

| Molecular Weight | 195.17 g/mol |

| IUPAC Name | (3-methyl-2-nitrophenyl) acetate |

| Standard InChI | InChI=1S/C9H9NO4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3 |

| Standard InChI Key | OGANFORYRZEXQI-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C(=CC=C1)OC(=O)C)[N+](=O)[O-] |

Introduction

Structural and Nomenclature Considerations

3-Methyl-2-nitrophenyl acetate (IUPAC name: methyl 2-(3-methyl-2-nitrophenyl)acetate) consists of a phenyl ring substituted with a nitro group (-NO₂) at the 2-position, a methyl group (-CH₃) at the 3-position, and an acetoxymethyl moiety (-CH₂OAc) at the 1-position. This arrangement creates steric hindrance between the nitro and methyl groups, influencing its conformational stability .

Molecular Geometry and Electronic Effects

The nitro group’s strong electron-withdrawing nature deactivates the aromatic ring, reducing electrophilic substitution reactivity at the ortho and para positions. Conversely, the methyl group’s electron-donating inductive effect partially counterbalances this deactivation, creating regioselective opportunities for further functionalization . Computational models of analogous compounds, such as methyl 2-(4-hydroxy-3-nitrophenyl)acetate, predict a dihedral angle of 12.8° between the acetate side chain and the aromatic plane, minimizing steric clashes .

Table 1: Comparative Structural Data for Nitro-Substituted Phenyl Acetates

*Theoretical values based on structural analogs.

Physicochemical Properties

Data extrapolated from structural analogs suggest the following properties:

Thermal Stability

Thermogravimetric analysis (TGA) of methyl 4-hydroxy-3-nitrophenylacetate reveals decomposition onset at 187°C, attributed to nitro group elimination . The methyl substituent in 3-methyl-2-nitrophenyl acetate may marginally enhance thermal stability by donating electron density to the ring.

Solubility and Partitioning

Methyl 3-nitrophenylacetate exhibits solubility in polar aprotic solvents (e.g., DCM, THF) but limited solubility in water (<0.1 mg/mL) . The logP (octanol-water partition coefficient) is estimated at 2.1, indicating moderate lipophilicity suitable for membrane permeability in drug design .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

The H-NMR spectrum of methyl 3-nitrophenylacetate shows characteristic signals at δ 3.80 (s, 3H, OCH₃), 3.85 (s, 2H, CH₂CO), and aromatic protons between δ 7.47–8.15 . For 3-methyl-2-nitrophenyl acetate, the methyl group’s resonance is expected near δ 2.30 (s, 3H), with upfield shifts for meta protons due to the nitro group’s deshielding effect.

Infrared (IR) Spectroscopy

Nitro group stretching vibrations typically appear at 1520 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric). The acetate carbonyl absorbs strongly at 1745 cm⁻¹, while the methyl C-H stretches occur near 2950 cm⁻¹ .

Applications and Reactivity

Pharmaceutical Intermediates

Nitroaryl acetates serve as precursors to aminophenyl derivatives via catalytic hydrogenation. For instance, methyl 4-amino-3-nitrophenylacetate (CAS 28694-94-2) is synthesized by reducing the nitro group of methyl 4-hydroxy-3-nitrophenylacetate . Such compounds are valuable in synthesizing nonsteroidal anti-inflammatory drugs (NSAIDs).

Polymer Chemistry

Nitro-substituted phenyl acetates act as photoinitiators in UV-curable resins. The nitro group facilitates radical generation upon irradiation, initiating polymerization cascades .

Challenges and Future Directions

-

Stereoselective Synthesis: Current methods lack enantiocontrol for chiral derivatives. Asymmetric hydrogenation using Ru-BINAP catalysts could address this .

-

Environmental Impact: Nitro compounds often persist in ecosystems. Biodegradation studies using Pseudomonas spp. should be prioritized .

-

Computational Modeling: Density functional theory (DFT) calculations could predict reaction pathways for regioselective nitration, reducing experimental trial-and-error .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume